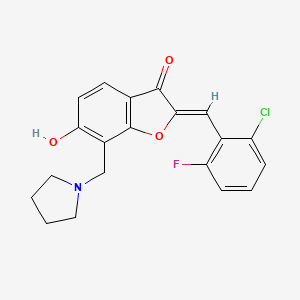

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused bicyclic core with a ketone group at position 2. Its structure features a (Z)-configured 2-chloro-6-fluorobenzylidene substituent at position 2, a hydroxyl group at position 6, and a pyrrolidin-1-ylmethyl moiety at position 3. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which influences molecular interactions in biological systems . The pyrrolidine group introduces conformational flexibility and basicity, which may enhance solubility and pharmacokinetic properties .

Properties

IUPAC Name |

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFNO3/c21-15-4-3-5-16(22)13(15)10-18-19(25)12-6-7-17(24)14(20(12)26-18)11-23-8-1-2-9-23/h3-7,10,24H,1-2,8-9,11H2/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCSVWTXVPUYGA-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. This article aims to explore the biological activity of this specific compound, drawing from recent studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that derivatives can induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases, which are crucial for the apoptotic process .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12.5 | Induction of apoptosis via ROS generation |

| A549 | 16.24 | Mitochondrial dysfunction leading to cell death |

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Benzofuran derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory disorders . The ability to modulate these cytokines may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

3. Neuroprotective Properties

Benzofuran derivatives are also being explored for their neuroprotective effects. They may protect neuronal cells from oxidative stress-induced damage, a common pathway in neurodegenerative diseases like Alzheimer's . The presence of hydroxyl groups in the structure enhances antioxidant activity, potentially mitigating neuronal cell death.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various benzofuran derivatives, including the compound , on leukemia cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 12 µM against K562 cells. Mechanistic studies revealed that it induced apoptosis through ROS generation and mitochondrial disruption .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of similar benzofuran compounds. It was found that these compounds could effectively reduce levels of TNF and IL-6 in vitro by inhibiting NF-κB signaling pathways. The compound's structure suggests it could similarly modulate these pathways, providing a basis for further investigation into its therapeutic potential in inflammatory diseases .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one have demonstrated significant antibacterial activity against various pathogens. The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

| Pathogen | Activity | Reference |

|---|---|---|

| Xanthomonas axonopodis | Moderate inhibition | |

| Ralstonia solanacearum | Significant inhibition | |

| Alternaria solani | Effective against fungal strains |

Anticancer Activity

Benzofuran derivatives are also explored for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. Its mechanism involves the induction of apoptosis in malignant cells.

| Cancer Type | Inhibition Rate | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 72.6% at 1.250 µg/mL | |

| Lung Cancer | Significant reduction in cell viability |

Case Study 1: Antimicrobial Screening

A series of benzofuran derivatives were synthesized and screened for antimicrobial activity using standard methods against both bacterial and fungal strains. The results indicated that modifications in the structure significantly influenced their efficacy. The compound exhibited a higher potency compared to other derivatives tested.

Case Study 2: Anticancer Evaluation

In vitro studies on MCF-7 breast cancer cells showed that treatment with (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, suggesting that the compound may activate apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzylidene ring, the nature of the amine side chain, and hydroxyl group positioning. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparisons

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chloro-6-fluoro substitution (electron-withdrawing) contrasts with analogs bearing methoxy (electron-donating) or pyridyl groups.

Amine Side Chain Flexibility: Pyrrolidine (five-membered ring) in the target compound offers less steric hindrance compared to piperidine (six-membered) or methylpiperidine derivatives. This may enhance membrane permeability . Linear amines (e.g., dipropylamino) increase lipophilicity but reduce hydrogen-bonding capacity, affecting solubility .

Biological Activity Insights :

- A structurally related compound, (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, exhibits potent PIM1 kinase inhibition (IC₅₀ = 3 nM), suggesting the benzofuran-3(2H)-one scaffold’s relevance in oncology .

- The hydroxyethylpiperazine derivative (C₂₅H₂₇N₂O₇) demonstrates improved aqueous solubility due to polar substituents, a trait advantageous for drug formulation .

Synthetic Challenges :

- Introduction of the pyrrolidin-1-ylmethyl group requires careful optimization to avoid side reactions, as seen in the synthesis of piperidine analogs (e.g., 68% yield for compound 5 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.